L-364,373

Description

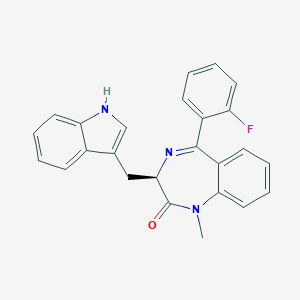

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBANSGENFERAT-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349652 | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103342-82-1 | |

| Record name | L 364373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-L3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-364,373 Mechanism of Action on KCNQ1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel KCNQ1, particularly when co-assembled with its ancillary subunit KCNE1, forms the cardiac slow delayed rectifier potassium current (IKs), a critical component in the repolarization of the cardiac action potential. Dysregulation of IKs is associated with cardiac arrhythmias, making it a key therapeutic target. L-364,373, a benzodiazepine derivative, has been identified as a modulator of KCNQ1/KCNE1 channel activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound on KCNQ1 channels, detailing its effects on channel gating, the influence of the KCNE1 subunit, and the stereoselectivity of its enantiomers. This document synthesizes key quantitative data from electrophysiological and ion flux assays, outlines detailed experimental protocols, and presents visual representations of the underlying molecular interactions and experimental procedures.

Introduction to KCNQ1 and the IKs Current

The KCNQ1 (or Kv7.1) channel is a voltage-gated potassium channel encoded by the KCNQ1 gene. It is widely expressed in various tissues, including the heart, inner ear, and gastrointestinal tract. In cardiomyocytes, four KCNQ1 alpha-subunits co-assemble to form a tetrameric channel.[1] The association of KCNQ1 with the KCNE1 beta-subunit, a single-transmembrane protein, dramatically alters its biophysical properties, giving rise to the slow delayed rectifier K+ current (IKs).[1] IKs plays a crucial role in shortening the cardiac action potential duration, particularly at elevated heart rates.[2] Mutations in either KCNQ1 or KCNE1 that impair IKs function can lead to Long QT Syndrome (LQTS), a disorder that increases the risk of life-threatening arrhythmias.[3] Consequently, pharmacological activation of the KCNQ1/KCNE1 channel complex is a promising therapeutic strategy for LQTS.[3]

This compound: A Modulator of KCNQ1/KCNE1 Channels

This compound is a benzodiazepine compound that has been shown to activate KCNQ1/KCNE1 channels.[4] Its primary effect is the enhancement of the IKs current, which leads to a shortening of the action potential duration in cardiac myocytes.[4] However, the efficacy of this compound is subject to several factors, including the presence of the KCNE1 subunit and interspecies variability.[2][5]

Direct Interaction with the KCNQ1 Subunit

Studies involving scanning mutagenesis have indicated that this compound directly interacts with the KCNQ1 alpha-subunit.[1] The binding site is located within the pore-forming region of the channel, specifically involving residues in the fifth (S5) and sixth (S6) transmembrane domains.[1] The interaction with these domains is thought to allosterically modulate the channel's gating machinery, favoring the open state.

Influence of the KCNE1 Subunit

The presence of the KCNE1 subunit significantly influences the pharmacological response of KCNQ1 channels to this compound. While this compound can activate homomeric KCNQ1 channels, its effects on the heteromeric KCNQ1/KCNE1 complex are more complex and can be species-dependent.[6][7] The co-assembly with KCNE1 alters the conformation of the KCNQ1 pore region, which can affect the binding affinity and efficacy of this compound.[8]

Stereoselective Effects of this compound Enantiomers

A critical aspect of this compound's pharmacology is the opposing effects of its enantiomers. The racemic mixture, often referred to as R-L3, can produce inconsistent results.[9] Studies have shown that the dextrorotatory enantiomer (ZS_1270B) enhances the IKs tail current, while the levorotatory enantiomer (ZS_1271B) reduces it.[9][10] This stereoselectivity underscores the specific nature of the interaction between the drug and the channel.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its enantiomers on KCNQ1/KCNE1 channel activity from various studies.

| Compound | Preparation | Concentration | Effect on IKs Tail Current | Reference |

| ZS_1270B ((+)-enantiomer) | Rabbit ventricular myocytes | 1 µmol/L | ~30% enhancement | [9][10] |

| ZS_1271B ((-)-enantiomer) | Rabbit ventricular myocytes | 1 µmol/L | ~45% reduction | [9][10] |

| Compound | Preparation | Concentration | Effect on Action Potential Duration (APD90) | Reference |

| ZS_1270B ((+)-enantiomer) | Guinea pig right ventricular preparations | 1 µmol/L | ~12% shortening | [9][10] |

| ZS_1271B ((-)-enantiomer) | Guinea pig right ventricular preparations | 1 µmol/L | ~15% lengthening | [9][10] |

| Compound | Preparation | Concentration | Effect on IKs Current | Reference |

| This compound | Canine ventricular myocytes | Up to 3 µM | Failed to augment IKs | [5] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

References

- 1. Pharmacological activation of normal and arrhythmia-associated mutant KCNQ1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Structural and electrophysiological basis for the modulation of KCNQ1 channel currents by ML277 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes [frontiersin.org]

- 9. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Molecular Grip: A Technical Guide to the L-364,373 Binding Site on KCNQ1

For Immediate Release

This whitepaper provides a detailed technical overview of the binding site for the benzodiazepine activator, L-364,373 (also known as R-L3), on the voltage-gated potassium channel KCNQ1. Understanding this interaction is critical for the rational design of novel therapeutics targeting cardiac arrhythmias, such as Long QT Syndrome, where KCNQ1 dysfunction is a key factor. This document synthesizes findings from key mutagenesis and electrophysiological studies to provide researchers, scientists, and drug development professionals with a comprehensive resource on the molecular determinants of this compound's activity.

Executive Summary

This compound is a potent activator of the KCNQ1 channel, a crucial component of the slow delayed rectifier potassium current (IKs) in the heart. This current is essential for the repolarization phase of the cardiac action potential. The binding site of this compound has been localized to a pocket formed by the S5 and S6 transmembrane domains of the KCNQ1 protein. Mutagenesis studies have identified several key amino acid residues within this region that are critical for the drug's efficacy. This guide will delve into the specific residues involved, present quantitative data on the effects of mutations on drug sensitivity, and provide detailed experimental protocols for studying these interactions.

The this compound Binding Pocket: A Mutagenesis-Driven Discovery

The initial localization of the this compound binding site was achieved through scanning mutagenesis studies, which systematically replaced amino acids in the KCNQ1 protein and assessed the impact on drug sensitivity. These pioneering experiments revealed that the binding pocket for this compound resides within the pore-forming region of the channel, specifically involving the fifth and sixth transmembrane segments (S5 and S6).

A subsequent, more detailed analysis identified a cluster of specific residues that are critical for the interaction with this compound. These residues, located on the S5 and S6 helices, form a hydrophobic pocket that accommodates the drug molecule. The key residues identified as being essential for the potentiation of KCNQ1 currents by this compound are:

-

On the S5 Domain:

-

Tyrosine 267 (Y267)

-

Isoleucine 268 (I268)

-

Leucine 271 (L271)

-

Glycine 272 (G272)

-

-

On the S6 Domain:

-

Phenylalanine 335 (F335)

-

Isoleucine 337 (I337)

-

Furthermore, a naturally occurring mutation, G306R, located in the S5 domain, has been shown to render the KCNQ1 channel insensitive to this compound, further implicating this region as a critical component of the drug-binding site.[1]

Quantitative Analysis of this compound Interaction with KCNQ1 Wild-Type and Mutants

The functional consequence of mutations within the this compound binding pocket has been quantified through electrophysiological recordings. These studies typically measure the effect of the drug on key channel properties, such as the half-maximal activation voltage (V1/2) and the magnitude of the current increase. The following table summarizes the effects of alanine mutations of key residues on the sensitivity of KCNQ1 to this compound.

| KCNQ1 Construct | Effect of 10 µM this compound | Reference |

| Wild-Type | Significant increase in current amplitude and leftward shift in V1/2 | Seebohm et al., 2003 |

| Y267A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

| I268A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

| L271A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

| G272A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

| G306R | Insensitive to this compound | Seebohm et al., 2003 |

| F335A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

| I337A | Greatly decreased sensitivity to this compound | Wang et al., 2022 (citing Seebohm et al., 2003) |

Signaling Pathway and Mechanism of Action

This compound acts as a gating modulator of the KCNQ1 channel. By binding to the S5-S6 pocket, it is thought to stabilize the open conformation of the channel, leading to an increase in the probability of channel opening at more negative membrane potentials and a slowing of the deactivation process. This results in an overall increase in the outward potassium current during the repolarization phase of the action potential.

Caption: Proposed mechanism of this compound action on the KCNQ1 channel.

Experimental Protocols

The identification of the this compound binding site has relied on a combination of site-directed mutagenesis and electrophysiological recordings. Below are detailed methodologies for these key experiments.

Site-Directed Mutagenesis of KCNQ1

This protocol describes the generation of KCNQ1 mutants to probe the binding site of this compound.

-

Template DNA: A plasmid vector (e.g., pCDNA3.1) containing the full-length human KCNQ1 cDNA is used as the template.

-

Primer Design: For each target residue, a pair of complementary mutagenic primers (25-45 bases in length) is designed. The primers contain the desired mutation in the center, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.

-

PCR Amplification: The mutagenesis is performed using a high-fidelity DNA polymerase (e.g., PfuUltra) in a PCR reaction. The reaction typically contains the template DNA, mutagenic primers, dNTPs, and the DNA polymerase in the appropriate buffer. The PCR cycling parameters are optimized for the specific primers and template, generally involving an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

Digestion of Parental DNA: The PCR product is treated with the restriction enzyme DpnI to digest the methylated, non-mutated parental DNA template.

-

Transformation: The DpnI-treated DNA is then transformed into competent E. coli cells.

-

Selection and Sequencing: Transformed colonies are selected, and the plasmid DNA is isolated. The entire KCNQ1 coding region is sequenced to confirm the desired mutation and to ensure no other mutations were introduced.

Caption: Workflow for site-directed mutagenesis of the KCNQ1 gene.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol details the functional characterization of wild-type and mutant KCNQ1 channels in the presence of this compound.

-

cRNA Preparation: Plasmids containing the wild-type or mutant KCNQ1 cDNA are linearized, and cRNA is synthesized in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE T7).

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated. Each oocyte is injected with approximately 50 nl of cRNA solution (e.g., 10 ng of KCNQ1 cRNA). Injected oocytes are incubated for 2-5 days at 16-18°C in ND96 solution.

-

Electrophysiological Recording:

-

Solutions: The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.5). This compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the recording solution. The microelectrodes are filled with 3 M KCl.

-

Voltage-Clamp Protocol: Oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is held at -80 mV. To elicit KCNQ1 currents, a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2 seconds) are applied, followed by a repolarizing step (e.g., to -40 mV for 2 seconds) to record tail currents.

-

Data Acquisition and Analysis: Currents are recorded using a voltage-clamp amplifier, filtered (e.g., at 1 kHz), and digitized. The conductance-voltage (G-V) relationship is determined by plotting the normalized tail current amplitude as a function of the prepulse potential. The data are fitted with a Boltzmann function to determine the V1/2 of activation. The effect of this compound is assessed by comparing the current amplitude and V1/2 before and after drug application.

-

Conclusion and Future Directions

The identification of the this compound binding site in the S5-S6 region of KCNQ1 has been a significant step forward in understanding the molecular basis of KCNQ1 channel activation. This knowledge provides a solid foundation for the structure-based design of new and more specific KCNQ1 activators with improved therapeutic profiles. Future research, potentially employing high-resolution structural techniques such as cryo-electron microscopy, will be invaluable in providing a more detailed atomic-level picture of the this compound-KCNQ1 interaction, further guiding the development of next-generation anti-arrhythmic drugs.

References

L-364,373 as a pharmacological tool for studying IKs current

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential, making it a significant target for the development of antiarrhythmic drugs.[1][2] The IKs current is generated by the co-assembly of the pore-forming α-subunit KCNQ1 and the ancillary β-subunit KCNE1.[1][2] Understanding the pharmacology of the IKs channel is paramount for developing novel therapeutics. L-364,373, a benzodiazepine derivative, has emerged as a valuable pharmacological tool for studying the IKs current. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its use in experimental protocols, and its effects on cardiac electrophysiology.

Mechanism of Action of this compound

This compound is a voltage-gated Kv7.1 (KCNQ1)/mink channel activator.[3][4] It enhances the IKs current, which contributes to shortening the cardiac action potential duration.[3][4] A critical aspect of this compound pharmacology is its stereospecificity. The compound exists as a racemic mixture, and its enantiomers exhibit opposing effects on the IKs current. The dextrorotatory ((+), or R) enantiomer of this compound is an IKs activator, while the levorotatory ((-), or S) enantiomer acts as an IKs blocker.[5][6] This stereospecificity explains some of the conflicting results reported in early studies and highlights the importance of using the pure R-enantiomer for IKs activation studies.

The activating effect of the R-enantiomer of this compound is independent of the β-adrenergic stimulation pathway, as its effects are additive to those of isoproterenol.[7] The precise binding site of this compound on the KCNQ1/KCNE1 channel complex is not fully elucidated but it is known to modulate the channel's gating properties.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound and its enantiomers on the IKs current and cardiac action potential duration (APD) in various species.

Table 1: Effect of this compound Enantiomers on IKs Current

| Species | Enantiomer | Concentration | Effect on IKs Tail Current | Reference |

| Rabbit | ZS_1270B ((+)-enantiomer) | 1 µmol/L | ~30% enhancement | [5][6] |

| Rabbit | ZS_1271B ((-)-enantiomer) | 1 µmol/L | ~45% reduction | [5][6] |

Table 2: Effect of this compound Enantiomers on Action Potential Duration (APD)

| Species | Preparation | Enantiomer | Concentration | Effect on APD90 | Reference |

| Guinea Pig | Right ventricular preparations | ZS_1270B ((+)-enantiomer) | 1 µmol/L | ~12% shortening | [5][6] |

| Guinea Pig | Right ventricular preparations | ZS_1271B ((-)-enantiomer) | 1 µmol/L | ~15% lengthening | [5][6] |

Table 3: Species-Specific Effects of this compound

| Species | Effect on IKs | Reference |

| Guinea Pig | Activation | [3] |

| Rabbit | Activation | [3] |

| Canine | No significant activation (up to 3 µM) | [3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement

This protocol is designed to record IKs currents from isolated ventricular myocytes.

a. Isolation of Ventricular Myocytes:

Ventricular myocytes can be isolated from various species (e.g., guinea pig, rabbit) using a Langendorff-free method or a standard Langendorff perfusion system with enzymatic digestion.[8][9] The heart is typically perfused with a calcium-free buffer followed by an enzyme solution (e.g., collagenase, protease) to dissociate the individual cells.[10]

b. Solutions and Reagents:

-

External Solution (in mM): 140 N-methyl-D-glucamine (NMG), 1 MgCl2, 1 CaCl2, 10 glucose, 10 HEPES, 0.01 nifedipine, and 0.005 E-4031 (to block IKr). pH adjusted to 7.4 with NaOH.[11]

-

Pipette Solution (in mM): 135 KCl, 10 EGTA, 1 MgCl2, 5 MgATP, and 10 HEPES. pH adjusted to 7.2 with KOH.[11]

-

This compound Stock Solution: Prepare a stock solution of this compound (or its pure enantiomers) in dimethyl sulfoxide (DMSO). The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid solvent effects.

c. Recording Procedure:

-

Transfer isolated myocytes to a recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.[12]

-

Rupture the cell membrane to achieve the whole-cell configuration.[12]

-

Set the amplifier to voltage-clamp mode and compensate for pipette and cell capacitance.[13]

-

Record baseline IKs currents using an appropriate voltage protocol.

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record IKs currents in the presence of the compound.

d. Voltage-Clamp Protocol:

To isolate and measure the IKs tail current, a depolarizing voltage step is applied to activate the channels, followed by a repolarization step to a more negative potential to record the deactivating tail current.[14][15]

-

Holding potential: -40 mV

-

Depolarizing pulse: to a range of potentials (e.g., -20 mV to +60 mV) for a duration of 2-5 seconds.

-

Repolarization step: to -40 mV to record the tail current.

Rubidium Efflux Assay for KCNQ1/KCNE1 Channel Activity

This assay provides a non-electrophysiological method to assess the functional activity of IKs channels, often in a higher-throughput format.

a. Cell Culture:

Use a stable cell line (e.g., Chinese Hamster Ovary - CHO cells) recombinantly expressing KCNQ1 and KCNE1.[16]

b. Assay Procedure:

-

Loading: Incubate the cells in a loading buffer containing rubidium chloride (RbCl) instead of potassium chloride. Rubidium ions will enter the cells through ubiquitously expressed pumps and channels.

-

Washing: Wash the cells with a Rb+-free solution to remove extracellular rubidium.

-

Stimulation: Incubate the cells with a stimulation buffer containing a high concentration of potassium to depolarize the cells and activate the KCNQ1/KCNE1 channels. This buffer will also contain the test compound (this compound).

-

Collection: After a defined incubation period, collect the supernatant which contains the Rb+ that has effluxed from the cells through the activated channels.

-

Lysis: Lyse the remaining cells to determine the intracellular Rb+ concentration.

-

Detection: Measure the Rb+ concentration in the supernatant and the cell lysate using atomic absorption spectroscopy.[16][17] The ratio of Rb+ in the supernatant to the total Rb+ (supernatant + lysate) represents the percentage of Rb+ efflux, which is an index of channel activity.

Signaling Pathways and Visualizations

IKs Channel Regulation by β-Adrenergic Stimulation

The IKs current is significantly modulated by the β-adrenergic signaling pathway. This pathway is a key regulator of cardiac function and can be visualized to understand the context in which a pharmacological tool like this compound is used.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. K+ Channelopathies (IKs, IKr, and Ito) | Thoracic Key [thoracickey.com]

- 3. This compound fails to activate the slow delayed rectifier K+ current in canine ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (R-L3) enantiomers have opposite modulating effects on IKs in mammalian ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 11. Interaction between the Cardiac Rapidly (IKr) and Slowly (IKs) Activating Delayed Rectifier Potassium Channels Revealed by Low K+-induced hERG Endocytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Rb+ efflux through functional activation of cardiac KCNQ1/minK channels by the benzodiazepine R-L3 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrophysiological Effects of L-364,373 on Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-364,373, a benzodiazepine derivative, has been investigated for its modulatory effects on the electrophysiology of cardiomyocytes. Initially developed as a potent and selective antagonist of the cholecystokinin type A (CCK-A) receptor, its primary influence on cardiac cells appears to be the direct modulation of the slow delayed rectifier potassium current (IKs). This current, crucial for the repolarization phase of the cardiac action potential, is conducted by the KCNQ1/KCNE1 channel complex. The effects of this compound are complex and subject to stereospecificity, with its enantiomers exerting opposing actions on the IKs current. This guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining the experimental protocols used for its investigation.

Introduction

The cardiac action potential is a finely tuned process governed by the sequential activation and inactivation of various ion channels. The duration of this potential, particularly the repolarization phase, is a critical determinant of cardiac rhythm. The slow delayed rectifier potassium current (IKs) plays a pivotal role in this repolarization process. Dysregulation of IKs can lead to arrhythmias, making the KCNQ1/KCNE1 channel complex, which conducts this current, a significant target for therapeutic intervention.

This compound has emerged as a modulator of this channel. While its development was initially focused on cholecystokinin antagonism, its effects on cardiomyocyte electrophysiology have garnered interest. This document serves as a technical guide for researchers, summarizing the current understanding of the electrophysiological effects of this compound on cardiomyocytes.

Mechanism of Action

The primary electrophysiological effect of this compound on cardiomyocytes is the modulation of the slow delayed rectifier potassium current (IKs).[1] This effect is stereospecific, a crucial factor that has explained previously conflicting reports on its activity.

-

R-L3 Enantiomer (ZS_1270B): This enantiomer acts as an activator of the IKs current.[2][3][4] By enhancing IKs, the R-L3 enantiomer facilitates a more rapid repolarization of the cardiomyocyte, leading to a shortening of the action potential duration (APD).[1][3]

-

S-L3 Enantiomer (ZS_1271B): In contrast, the S-L3 enantiomer inhibits the IKs current.[2][3][4] This inhibition of the repolarizing current results in a prolongation of the action potential duration.

The molecular interaction of this compound is believed to occur with the KCNQ1 alpha-subunit of the IKs channel.[3][5] Studies involving scanning mutagenesis have suggested that the binding site for the R-L3 enantiomer involves specific residues within the 5th and 6th transmembrane domains of the KCNQ1 subunit.

It is noteworthy that this compound was originally designed as a cholecystokinin type A (CCK-A) receptor antagonist. While CCK-A receptors are expressed in pacemaker cardiomyocytes and can influence their automaticity, the direct electrophysiological effects of this compound in ventricular cardiomyocytes are predominantly attributed to its direct interaction with the KCNQ1 channel, rather than a CCK receptor-mediated pathway.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its enantiomers on key electrophysiological parameters in cardiomyocytes from various species.

Table 1: Effects of this compound Enantiomers on IKs Current

| Compound | Species | Preparation | Concentration | Effect on IKs Tail Current | Reference |

| ZS_1270B (R-L3) | Rabbit | Ventricular Myocytes | 1 µM | ~30% increase | [2] |

| ZS_1271B (S-L3) | Rabbit | Ventricular Myocytes | 1 µM | ~45% reduction | [2] |

Table 2: Effects of this compound Enantiomers on Action Potential Duration (APD)

| Compound | Species | Preparation | Concentration | Effect on APD90 | Reference |

| ZS_1270B (R-L3) | Guinea Pig | Right Ventricular Preparations | 1 µM | ~12% shortening | [2][4] |

| ZS_1271B (S-L3) | Guinea Pig | Right Ventricular Preparations | 1 µM | ~15% lengthening | [2][4] |

Table 3: Species-Specific Effects of this compound (Racemic or Unspecified Stereochemistry)

| Species | Preparation | Concentration | Effect on IKs | Reference |

| Guinea Pig | Ventricular Myocytes | Not specified | Activation | [1][6] |

| Rabbit | Ventricular Myocytes | Not specified | Activation | [1][6] |

| Canine | Ventricular Myocytes | Up to 3 µM | No significant activation | [6] |

The conflicting results observed in canine cardiomyocytes may be attributable to the use of a racemic mixture of this compound, where the opposing effects of the enantiomers could have nullified each other.

Experimental Protocols

The investigation of the electrophysiological effects of this compound on cardiomyocytes primarily involves the isolation of individual heart cells and the application of patch-clamp techniques.

Cardiomyocyte Isolation

A common method for isolating ventricular myocytes from species such as guinea pigs and rats involves enzymatic digestion using a Langendorff apparatus.

-

Heart Excision and Cannulation: The animal is euthanized, and the heart is rapidly excised and placed in an ice-cold, calcium-free Tyrode's solution. The aorta is then cannulated on a Langendorff apparatus for retrograde perfusion.

-

Perfusion: The heart is first perfused with a calcium-free Tyrode's solution to wash out the blood.

-

Enzymatic Digestion: This is followed by perfusion with a solution containing collagenase to digest the extracellular matrix, allowing for the disaggregation of individual cardiomyocytes.

-

Cell Dissociation and Calcium Reintroduction: The ventricles are then minced and gently agitated to release the individual myocytes. The calcium concentration in the cell suspension is gradually increased to physiological levels.

Electrophysiological Recordings

The whole-cell patch-clamp technique is the standard method for recording ionic currents and action potentials from isolated cardiomyocytes.

-

Solutions:

-

External (Bath) Solution (Tyrode's Solution): A typical composition (in mM) is: NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: A representative composition (in mM) is: K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, GTP (Na salt) 0.1; pH adjusted to 7.2 with KOH.

-

-

Recording Configuration: The whole-cell configuration is established by forming a high-resistance (giga-ohm) seal between the patch pipette and the cell membrane, followed by the rupture of the membrane patch to gain electrical access to the cell's interior.

-

Voltage-Clamp Protocol for IKs: To measure IKs, depolarizing voltage steps are applied from a holding potential (e.g., -40 mV) to various test potentials. The resulting tail currents upon repolarization are then measured to assess the activation of the channel.

-

Current-Clamp Protocol for Action Potentials: In current-clamp mode, the membrane potential is recorded while eliciting action potentials through the injection of brief depolarizing current pulses. The action potential duration at 90% repolarization (APD90) is a key parameter measured.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Stereospecific modulation of the KCNQ1 channel by this compound enantiomers.

Experimental Workflow

Caption: Workflow for studying this compound effects on cardiomyocytes.

Conclusion

This compound exhibits potent and stereospecific effects on cardiomyocyte electrophysiology, primarily through the modulation of the IKs current. The R-L3 enantiomer acts as an IKs activator, leading to a shortening of the action potential duration, while the S-L3 enantiomer has the opposite effect. These findings highlight the potential for developing highly specific modulators of cardiac repolarization. The discrepancies in early studies underscore the critical importance of considering stereochemistry in pharmacological investigations. Further research is warranted to fully elucidate the therapeutic potential of the individual enantiomers of this compound in the context of cardiac arrhythmias. This guide provides a foundational understanding of the electrophysiological properties of this compound and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Cholecystokinin-A signaling regulates automaticity of pacemaker cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin-A Signaling Regulates Automaticity of Pacemaker Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]

Stereospecificity of L-364,373 Enantiomers: A Technical Guide to their Differential Effects on Cholecystokinin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereospecificity of the benzodiazepine-based cholecystokinin (CCK) receptor antagonists, focusing on the enantiomers L-364,373 (in practice, its close analogue L-364,718 or devazepide is more extensively characterized) and L-365,260. A comprehensive analysis of their binding affinities, receptor selectivity, and the downstream signaling pathways they modulate is presented. This document provides detailed experimental methodologies and visual representations of key biological processes to facilitate a deeper understanding for researchers in pharmacology and drug development.

Executive Summary

The enantiomers of the this compound scaffold exhibit remarkable stereospecificity for the two subtypes of cholecystokinin receptors. The (S)-enantiomer, devazepide (L-364,718), is a potent and highly selective antagonist for the CCK-A receptor, which is predominantly found in the gastrointestinal tract. In stark contrast, the (R)-enantiomer, L-365,260, demonstrates high affinity and selectivity for the CCK-B receptor, which is primarily located in the central nervous system. This differential binding translates into distinct pharmacological effects, highlighting the critical importance of stereochemistry in drug design and development. This guide summarizes the quantitative data that underscores this selectivity and details the experimental procedures used to elucidate these properties.

Data Presentation: Quantitative Analysis of Enantiomer Binding Affinity

The stereospecific interaction of the this compound enantiomeric pair with CCK-A and CCK-B receptors is clearly demonstrated by their binding affinities. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various binding assays.

| Compound | Receptor Subtype | Tissue/Cell Line | Ligand | Affinity (IC50/Ki) | Fold Selectivity |

| Devazepide (L-364,718) | CCK-A | Rat Pancreatic Acini | 125I-BH-CCK-8 | 4 nM (Ki)[1] | ~125-fold vs. CCK-B[1] |

| CCK-A | Rat Pancreas | 81 pM (IC50)[2][3] | |||

| CCK-A | Bovine Gallbladder | 45 pM (IC50)[2][3] | |||

| L-365,260 | CCK-B (Gastrin) | Guinea Pig Pancreatic Acini | 125I-Gastrin | 7.3 nM (Ki)[1] | ~80-fold vs. CCK-A[1] |

| CCK-B | Guinea Pig Brain | 245 nM (IC50)[2][3] | |||

| CCK-B (CCK2) | 2 nM (IC50) | 140-fold vs. CCK-A | |||

| CCK-A (CCK1) | 280 nM (IC50) |

Note: L-364,718 (devazepide) is the S-enantiomer and a close structural analog of this compound, and is used here to represent the CCK-A selective enantiomer due to the extensive availability of its binding data.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the stereospecificity of the this compound enantiomers.

Radioligand Binding Assay for CCK-A and CCK-B Receptors

This protocol outlines a competitive binding assay to determine the affinity of the test compounds for CCK-A and CCK-B receptors.

1. Membrane Preparation:

-

Tissues rich in the desired receptor subtype (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) or cells stably expressing the recombinant human receptors are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[4]

-

The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

-

Protein concentration is determined using a standard method such as the BCA assay.

2. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in sequence:

-

50 µL of assay buffer containing a range of concentrations of the unlabeled test compound (L-364,718 or L-365,260).

-

50 µL of a fixed concentration of the radioligand (e.g., [125I]Bolton-Hunter labeled CCK-8 for CCK-A receptors or [125I]gastrin for CCK-B receptors) near its Kd value.[1][4]

-

150 µL of the prepared membrane suspension (containing 50-120 µg of protein for tissue preparations).[4]

-

-

For total binding, unlabeled compound is replaced with assay buffer.

-

For non-specific binding, a high concentration of unlabeled CCK-8 or gastrin is added.

-

The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine, using a cell harvester.[4]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is quantified using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligand cholecystokinin, initiate distinct intracellular signaling cascades.

CCK-A Receptor Signaling

The CCK-A receptor is known for its promiscuous coupling to multiple G-protein subtypes, including Gq, Gs, Gi, and G13.[5] The predominant pathway involves coupling to Gq/11, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

CCK-B Receptor Signaling

The CCK-B receptor, also known as the gastrin receptor, primarily couples to Gq/11 proteins.[6] Similar to the CCK-A receptor, this activation leads to the stimulation of the phosphatidylinositol-calcium second messenger system.[7] This results in an increase in intracellular calcium and the activation of PKC, which in turn can modulate a variety of cellular processes, including neurotransmitter release in the central nervous system.

Conclusion

The stark contrast in receptor selectivity between the enantiomers of the this compound scaffold provides a classic example of stereospecificity in pharmacology. Devazepide (L-364,718) serves as a powerful tool for investigating the physiological roles of the CCK-A receptor, while its enantiomer, L-365,260, is invaluable for studying the functions of the CCK-B receptor. This detailed understanding of their differential binding and subsequent signaling is crucial for the rational design of selective therapeutics targeting the cholecystokinin system for a variety of disorders, including those of the gastrointestinal tract and the central nervous system. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing this field.

References

- 1. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

The Benzodiazepine L-364,373: A Potential Therapeutic Avenue for Arrhythmia-Associated KCNQ1 Channelopathies

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: Mutations in the KCNQ1 gene, which encodes the pore-forming α-subunit of the slow delayed rectifier potassium channel (IKs), are a primary cause of inherited cardiac arrhythmias, most notably Long QT Syndrome (LQTS). These mutations often lead to a loss-of-function in the IKs current, prolonging the cardiac action potential and increasing the risk of life-threatening arrhythmias. The benzodiazepine derivative L-364,373 has emerged as a potent activator of KCNQ1/KCNE1 channels. This technical guide provides an in-depth analysis of the impact of this compound on arrhythmia-associated KCNQ1 mutants, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and treat KCNQ1-related channelopathies.

Introduction: The Role of KCNQ1 in Cardiac Repolarization and Arrhythmogenesis

The cardiac action potential is a meticulously orchestrated sequence of ion fluxes that governs the heart's rhythmic contractions. The repolarization phase, which restores the cardiomyocyte to its resting state, is critically dependent on the efflux of potassium ions. The slow delayed rectifier potassium current (IKs), conducted by a channel complex formed by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a pivotal role in this process.[1]

Genetic mutations in KCNQ1 can disrupt the normal function of the IKs channel, leading to a reduction in potassium efflux and a prolongation of the action potential duration.[1] This electrical instability manifests as Long QT Syndrome (LQTS), a disorder that predisposes individuals to ventricular tachyarrhythmias and sudden cardiac death.[2] Given the critical role of IKs in cardiac electrophysiology, pharmacological agents that can enhance the function of KCNQ1 channels are of significant therapeutic interest.

This compound, a benzodiazepine compound also known as R-L3, has been identified as an activator of KCNQ1/KCNE1 channels.[3][4] It has been shown to shorten the action potential duration in cardiac myocytes and suppress early afterdepolarizations, hallmark features of arrhythmogenic conditions.[3] This guide focuses on the specific effects of this compound on various KCNQ1 mutants implicated in cardiac arrhythmias.

Quantitative Analysis of this compound's Impact on KCNQ1 Mutants

The efficacy of this compound has been evaluated on a range of KCNQ1 mutants associated with LQTS. The following tables summarize the key quantitative findings from electrophysiological studies, providing a comparative overview of the drug's effects on wild-type and mutant channels.

Table 1: Effect of this compound on the Voltage-Dependence of Activation (V1/2) of Wild-Type and Mutant KCNQ1/KCNE1 Channels

| KCNQ1 Variant | Baseline V1/2 (mV) | V1/2 with this compound (1 µM) (mV) | ΔV1/2 (mV) |

| Wild-Type | 15 ± 2 | -2 ± 3 | -17 |

| A341V | 25 ± 2 | 8 ± 2 | -17 |

| G343D | 38 ± 3 | 20 ± 3 | -18 |

| V254M | 18 ± 2 | 1 ± 2 | -17 |

| G306R | No functional channels | No functional channels | N/A |

Data extracted and synthesized from Seebohm et al., 2003.

Table 2: Fold Increase in Peak and Tail Current Amplitude Induced by this compound (1 µM) in Wild-Type and Mutant KCNQ1/KCNE1 Channels

| KCNQ1 Variant | Fold Increase in Peak Current | Fold Increase in Tail Current |

| Wild-Type | 2.5 ± 0.3 | 3.1 ± 0.4 |

| A341V | 2.8 ± 0.4 | 3.5 ± 0.5 |

| G343D | 2.6 ± 0.3 | 3.2 ± 0.4 |

| V254M | 2.7 ± 0.3 | 3.3 ± 0.4 |

| G306R | No significant effect | No significant effect |

Data extracted and synthesized from Seebohm et al., 2003.

Note: The G306R mutant was found to be insensitive to the effects of this compound, suggesting that this mutation may disrupt a critical component of the drug-binding site.[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's effects on KCNQ1 mutants.

Cell Culture and Transient Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used cell line for heterologous expression of ion channels due to their high transfection efficiency and low endogenous ion channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection:

-

Cells are seeded onto glass coverslips in 35-mm culture dishes 24 hours prior to transfection to achieve 50-80% confluency.

-

Plasmids encoding wild-type or mutant KCNQ1, KCNE1, and a fluorescent marker (e.g., GFP) are mixed with a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

-

The DNA-lipid complex is then added to the cells.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized Xenopus laevis frogs and defolliculated by collagenase treatment.

-

cRNA Injection: cRNA encoding wild-type or mutant KCNQ1 and KCNE1 is injected into the oocytes.

-

Incubation: Oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and perfused with an external solution containing (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.4).

-

Glass microelectrodes with a resistance of 0.5-2 MΩ are filled with 3 M KCl and used to impale the oocyte for voltage clamping.

-

Voltage Protocol for Activation: From a holding potential of -80 mV, depolarizing voltage steps are applied in 10 mV increments, followed by a repolarizing step to -40 mV to record tail currents.

-

Data Analysis: Current-voltage relationships are plotted, and the half-maximal activation voltage (V1/2) is determined by fitting the data with a Boltzmann function.

-

Action Potential Duration Measurement in Cardiomyocytes

-

Cell Isolation: Ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.

-

Current-Clamp Recording: Action potentials are elicited by injecting a brief suprathreshold current pulse using the whole-cell patch-clamp technique in the current-clamp mode.

-

Data Measurement: The action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.

-

Drug Application: The effect of this compound is assessed by perfusing the cells with a solution containing the compound and comparing the APD before and after drug application.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the study of this compound and KCNQ1 mutants.

Caption: Signaling pathway of this compound action on KCNQ1/KCNE1 channels.

Caption: Experimental workflow for assessing this compound's effects.

Caption: Logical relationship between KCNQ1 mutants, arrhythmia, and this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent activator of wild-type and a majority of tested arrhythmia-associated KCNQ1 mutants. By shifting the voltage-dependence of activation to more negative potentials and increasing current amplitude, this compound can effectively rescue the loss-of-function phenotype of many LQTS-causing mutations. The notable exception of the G306R mutant highlights the importance of understanding the precise binding site and mechanism of action of this compound, which appears to involve the S5 and S6 transmembrane domains of the KCNQ1 subunit.[1]

Further research is warranted to:

-

Elucidate the precise binding site of this compound on the KCNQ1 channel. This will aid in the design of more potent and specific activators.

-

Screen a wider range of KCNQ1 mutants to determine the broader applicability of this compound as a therapeutic agent.

-

Investigate the in vivo efficacy and safety profile of this compound in animal models of LQTS.

-

Explore the potential for combination therapies, where this compound could be used in conjunction with other anti-arrhythmic drugs.

References

The Benzodiazepine L-364,373: A Technical Guide to its Modulatory Effects on KCNQ1 Channel Voltage-Dependent Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the benzodiazepine derivative, L-364,373, on the voltage-dependence of KCNQ1 potassium channel activation. The information presented herein is a synthesis of key findings from peer-reviewed scientific literature, intended to serve as a comprehensive resource for researchers in the fields of cardiac electrophysiology, ion channel pharmacology, and drug discovery.

Quantitative Data Summary

This compound has been identified as an activator of the KCNQ1 (KvLQT1) potassium channel, the alpha subunit of the slow delayed rectifier potassium current (IKs) crucial for cardiac repolarization. Its effects are most pronounced on homomeric KCNQ1 channels and are significantly influenced by the presence of the KCNE1 (minK) beta subunit.

The primary effect of this compound on KCNQ1 is a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channel opens at more negative membrane potentials. This activating effect is concentration-dependent.

| Preparation | Compound | Concentration | V₁/₂ of Activation (mV) | Change in V₁/₂ (mV) | Slope Factor (k) | Reference |

| Guinea Pig Ventricular Myocytes (IKs) | Control | - | ~ -1.5 (estimated) | N/A | Not Reported | Salata et al., 1998 |

| This compound | 0.1 µM | ~ -17.5 (estimated) | -16 | Not Reported | Salata et al., 1998 | |

| This compound | 1 µM | ~ -25.5 (estimated) | -24 | Not Reported | Salata et al., 1998 | |

| Xenopus laevis Oocytes | KCNQ1 | Control | Not Reported | N/A | Not Reported | Salata et al., 1998 |

| This compound | Not Specified | Similar shift to IKs | Not Specified | Not Reported | Salata et al., 1998 | |

| Xenopus laevis Oocytes | KCNQ1 + KCNE1 | This compound | Not Specified | No effect | Not Reported | Salata et al., 1998 |

Note: The exact V₁/₂ for the control in guinea pig myocytes was not explicitly stated in the primary reference but is estimated based on the reported shifts. The slope factor (k) was not reported in the key study by Salata et al., 1998.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on KCNQ1 activation.

Electrophysiological Recordings in Guinea Pig Ventricular Myocytes

This protocol is based on the whole-cell patch-clamp technique used to measure IKs in isolated cardiac myocytes.

-

Cell Isolation:

-

Guinea pigs are anesthetized, and their hearts are rapidly excised.

-

The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca²⁺-free Tyrode's solution to stop contractions.

-

This is followed by perfusion with a solution containing collagenase and protease to enzymatically digest the cardiac tissue.

-

The ventricles are then minced and gently agitated to release individual myocytes.

-

The isolated cells are stored in a high-K⁺ solution until use.

-

-

Whole-Cell Patch-Clamp:

-

Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Bath Solution (External): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate IKs, inhibitors of other currents such as nifedipine (for ICa) and E-4031 (for IKr) are often added.

-

Recording:

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

-

After establishing a giga-ohm seal and rupturing the membrane to achieve the whole-cell configuration, the cell is held at a holding potential of approximately -40 mV to inactivate sodium channels.

-

To elicit IKs, depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 5-7.5 seconds) are applied.

-

Tail currents are then recorded upon repolarization to a potential such as -30 mV.

-

-

Data Analysis:

-

The amplitude of the tail currents is plotted against the preceding test potential.

-

The resulting data points are fitted with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂) and the slope factor (k): G/Gmax = 1 / (1 + exp((V₁/₂ - V) / k)) where G is the conductance at voltage V, and Gmax is the maximal conductance.

-

-

Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

This method is employed for the heterologous expression and characterization of KCNQ1 and KCNQ1/KCNE1 channels.

-

Oocyte Preparation and Injection:

-

Oocytes are surgically harvested from anesthetized female Xenopus laevis.

-

The oocytes are defolliculated by incubation in a collagenase solution.

-

cRNA for human KCNQ1 and/or KCNE1 is injected into the oocytes.

-

Injected oocytes are incubated for 2-5 days to allow for channel expression.

-

-

Two-Electrode Voltage Clamp:

-

Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, adjusted to pH 7.5 with NaOH.

-

Recording:

-

Oocytes are placed in a recording chamber and impaled with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

The holding potential is typically set to -80 mV.

-

Currents are elicited by depolarizing voltage steps (e.g., from -80 mV to +40 mV for 2-5 seconds).

-

Tail currents are recorded upon repolarization.

-

-

Data Analysis: The analysis of voltage-dependent activation is performed as described for the patch-clamp experiments.

-

Visualizations

Proposed Signaling Pathway of this compound on KCNQ1

Caption: Proposed direct interaction of this compound with KCNQ1 and its inhibition by KCNE1.

Experimental Workflow for Assessing this compound's Effect

Initial Studies of L-364,373 in Guinea Pig Ventricular Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial electrophysiological studies of the compound L-364,373 in guinea pig ventricular myocytes. This compound has been investigated for its potential to modulate cardiac repolarization through its action on potassium ion channels. This document summarizes the key quantitative findings, details the experimental methodologies employed in seminal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings: A Tale of Two Enantiomers

Initial investigations into the effects of this compound on guinea pig ventricular myocytes revealed a significant complexity: the compound is a racemic mixture, and its stereoisomers possess opposing pharmacological activities. This discovery was crucial in explaining inconsistencies in early findings. The primary target of this compound is the slow delayed rectifier potassium current (I_Ks), a critical component in the repolarization phase of the cardiac action potential.

The two enantiomers of this compound are:

-

R-enantiomer (later synthesized as ZS_1270B): An activator of the I_Ks current.

-

L-enantiomer (later synthesized as ZS_1271B): An inhibitor of the I_Ks current.

The net effect of the racemic this compound on the electrophysiology of guinea pig ventricular myocytes is therefore dependent on the balance of these opposing actions. However, studies focusing on the racemic mixture have demonstrated a concentration-dependent shortening of the action potential duration (APD), suggesting a predominant effect of the I_Ks activating R-enantiomer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and its enantiomers in guinea pig ventricular preparations.

Table 1: Effect of Racemic this compound on Action Potential Duration at 90% Repolarization (APD90) at Various Pacing Frequencies [1]

| Pacing Frequency | 1 Hz | 2 Hz | 4 Hz |

| APD90 Shortening (1 µM this compound) | 40 ± 6% | 22 ± 2% | 32 ± 2% |

Table 2: Contrasting Effects of this compound Enantiomers on APD90 in Guinea Pig Right Ventricular Preparations [2]

| Enantiomer | Concentration | Effect on APD90 |

| ZS_1270B (R-enantiomer) | Not specified | Shortened by 12% |

| ZS_1271B (L-enantiomer) | Not specified | Lengthened by ~15% |

Experimental Protocols

The initial studies on this compound in guinea pig ventricular myocytes primarily utilized two key electrophysiological techniques: conventional microelectrode recordings for measuring action potentials in multicellular preparations and the whole-cell patch-clamp technique for recording ionic currents in isolated single myocytes.

Guinea Pig Ventricular Myocyte Isolation

Ventricular myocytes were enzymatically isolated from guinea pig hearts. The general procedure involved cannulating the aorta and retrogradely perfusing the heart with a calcium-free buffer solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix. The digested ventricular tissue was then minced and gently agitated to release single, rod-shaped, calcium-tolerant myocytes.

Action Potential Recording (Microelectrode Technique)

-

Preparation: Right ventricular papillary muscles were dissected from guinea pig hearts and placed in a tissue bath superfused with a physiological saline solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2, and maintained at a physiological temperature (approximately 37°C).

-

Recording: Sharp glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) were impaled into the ventricular muscle cells to record transmembrane action potentials.

-

Stimulation: The preparations were stimulated at various frequencies using external electrodes to assess the frequency-dependent effects of the compounds.

-

Data Acquisition: Action potential parameters such as amplitude, resting membrane potential, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD50, APD90) were measured and analyzed.

Ionic Current Recording (Whole-Cell Patch-Clamp)

-

Cell Preparation: Isolated ventricular myocytes were allowed to settle in a recording chamber on the stage of an inverted microscope and were superfused with an external solution.

-

Pipettes and Solutions: Borosilicate glass pipettes with a low tip resistance were filled with an internal solution designed to isolate the specific current of interest. For recording I_Ks, the internal solution typically contained a high concentration of potassium and a low concentration of chloride to minimize other currents, along with ATP and GTP to maintain channel function. The external solution was a physiological saline solution.

-

Giga-seal Formation and Whole-Cell Configuration: A high-resistance seal (>1 GΩ) was formed between the pipette tip and the cell membrane. The membrane patch under the pipette was then ruptured to achieve the whole-cell configuration, allowing for voltage control of the cell membrane and recording of the total membrane current.

-

Voltage-Clamp Protocols: To study I_Ks, a specific voltage-clamp protocol was applied. This typically involved holding the cell at a negative potential (e.g., -40 mV or -50 mV) and then applying depolarizing voltage steps of varying duration and amplitude to activate the channel. The tail currents upon repolarization to a negative potential were then measured to assess the extent of channel activation.

-

Data Analysis: The amplitude and kinetics of the recorded currents were analyzed to determine the effects of this compound on the channel's biophysical properties.

Visualizations

Signaling Pathway of this compound Enantiomers on I_Ks

Caption: Opposing effects of this compound enantiomers on the I_Ks channel.

Experimental Workflow for Electrophysiological Studies

Caption: Workflow for studying this compound in guinea pig ventricular myocytes.

Conclusion

The initial studies on this compound in guinea pig ventricular myocytes have laid a crucial foundation for understanding its complex pharmacology. The key takeaway is the stereospecificity of its action on the I_Ks current, with the R-enantiomer acting as an activator and the L-enantiomer as an inhibitor. While the racemic mixture tends to shorten the action potential duration, the opposing effects of its components highlight the importance of chiral separation in drug development for cardiac ion channel modulators. This guide provides a detailed summary of these foundational findings and the methodologies used to obtain them, serving as a valuable resource for researchers in the field of cardiac electrophysiology and pharmacology.

References

Methodological & Application

Application Notes and Protocols for Whole-Cell Patch-Clamp Analysis of L-364,373

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-364,373 is a benzodiazepine derivative that has been investigated for its modulatory effects on cardiac ion channels. It is crucial to understand that this compound is a racemic mixture, and its enantiomers exhibit opposing pharmacological activities on the slow delayed rectifier potassium current (IKs). The enantiomer ZS_1270B is a potent activator of the Kv7.1 (KCNQ1) channel, which underlies IKs, while the other enantiomer, ZS_1271B, acts as an inhibitor.[1] Therefore, for studies aiming to investigate IKs activation, it is highly recommended to use the isolated activator enantiomer, ZS_1270B.

These application notes provide a detailed protocol for the use of this compound and its active enantiomer, ZS_1270B, in whole-cell patch-clamp experiments to study their effects on IKs in cardiac myocytes.

Data Presentation

Quantitative Effects of this compound Enantiomers on Cardiac Electrophysiology

| Compound | Species | Cell Type | Concentration | Parameter | Effect | Reference |

| ZS_1270B | Rabbit | Ventricular Myocytes | 1 µM | IKs Tail Current | ~30% Increase | [1][2] |

| ZS_1271B | Rabbit | Ventricular Myocytes | 1 µM | IKs Tail Current | ~45% Decrease | [1][2] |

| ZS_1270B | Guinea Pig | Ventricular Papillary Muscle | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | ~12% Shortening | [1][2] |

| ZS_1271B | Guinea Pig | Ventricular Papillary Muscle | 1 µM | Action Potential Duration at 90% Repolarization (APD90) | ~15% Lengthening | [1][2] |

| This compound (racemic) | Canine | Ventricular Myocytes | up to 3 µM | IKs Current | No significant activation | [3] |

Signaling Pathway

The primary target of the activator enantiomer ZS_1270B is the α-subunit of the slow delayed rectifier potassium channel, Kv7.1 (encoded by the KCNQ1 gene). This channel is crucial for the repolarization phase of the cardiac action potential. In the heart, Kv7.1 co-assembles with the β-subunit KCNE1 to form the functional IKs channel. Activation of this channel by ZS_1270B increases the outward potassium current, leading to a more rapid repolarization of the cardiomyocyte membrane and a shortening of the action potential duration.

Experimental Protocols

Preparation of this compound and ZS_1270B Stock Solutions

-

Reconstitution: this compound and its enantiomers are sparingly soluble in aqueous solutions. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[4]

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When stored at -80°C, the stock solution is stable for up to 6 months.[4]

Whole-Cell Patch-Clamp Protocol for IKs Recording

This protocol is designed for recording IKs from isolated ventricular myocytes.

2.1. Solutions

-

External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents should be blocked. For example, use a sodium channel blocker like tetrodotoxin (TTX, 0.5-1 µM) and a rapid delayed rectifier potassium current (IKr) blocker like dofetilide (1 µM) or E-4031 (1-2 µM).

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 5 EGTA, 2 MgCl2, 2 ATP (Na-salt), 10 HEPES. Adjust pH to 7.2 with KOH.

2.2. Cell Preparation

-

Isolate single ventricular myocytes from the desired species (e.g., guinea pig, rabbit) using established enzymatic digestion protocols.

-

Allow the isolated cells to adhere to glass coverslips in a recording chamber.

2.3. Recording Procedure

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance when filled with the internal solution is 2-4 MΩ.

-

Seal Formation: Approach a single, healthy myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of negative pressure to rupture the membrane patch, establishing the whole-cell configuration.

-

Drug Application: Dilute the stock solution of ZS_1270B into the external solution to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (ideally ≤ 0.1%) to avoid solvent effects. Apply the drug-containing solution to the recording chamber via a perfusion system.

2.4. Voltage-Clamp Protocol

To elicit and measure IKs, a specific voltage-clamp protocol is required:

-

Holding Potential: Hold the membrane potential at -40 mV to inactivate sodium and T-type calcium channels.

-

Depolarizing Pulses: Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments) for a duration of 2-5 seconds to allow for the slow activation of IKs.

-

Repolarization: Repolarize the membrane to a potential where the channels deactivate (e.g., -30 mV or -40 mV). The decaying current observed upon repolarization is the IKs tail current.

Data Analysis

-

Tail Current Measurement: The amplitude of the IKs tail current is measured as the difference between the peak of the tail current and the steady-state current at the end of the repolarizing step.

-

Current-Voltage (I-V) Relationship: Plot the tail current amplitude as a function of the preceding depolarizing voltage step to generate the I-V relationship for IKs activation.

-

Quantification of Activation: The effect of ZS_1270B can be quantified by comparing the I-V relationships before and after drug application. An increase in the tail current amplitude at each voltage step indicates activation of IKs. The percentage increase in the maximal tail current can be calculated.

-

Activation Curve: To determine if the compound alters the voltage-dependence of activation, normalize the tail currents to the maximal tail current and plot them against the test potential. Fit the data with a Boltzmann function to obtain the half-activation voltage (V1/2). A leftward shift in the V1/2 indicates that the channel opens at more negative potentials in the presence of the activator.

Conclusion

When studying the effects of this compound on the slow delayed rectifier potassium current, it is imperative to use the specific activator enantiomer, ZS_1270B, to obtain clear and interpretable results regarding IKs activation. The provided protocol offers a comprehensive framework for conducting whole-cell patch-clamp experiments to characterize the electrophysiological effects of this compound on cardiac myocytes. Careful execution of the experimental and data analysis procedures will ensure high-quality and reproducible findings.

References

Application Notes and Protocols for Studying Drug-Induced Long QT Syndrome Models with L-364,373

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced Long QT Syndrome (diLQTS) is a critical concern in drug development, characterized by the prolongation of the QT interval on an electrocardiogram, which can lead to a life-threatening arrhythmia known as Torsades de Pointes (TdP). A primary mechanism underlying diLQTS is the blockade of the rapid delayed rectifier potassium current (IKr), mediated by the hERG (human Ether-à-go-go-Related Gene) channel.[1][2] The concept of "repolarization reserve" suggests that enhancing other repolarizing currents can compensate for a compromised IKr, thereby mitigating the risk of arrhythmias.[3][4]

L-364,373 is a benzodiazepine derivative that acts as a stereospecific activator of the slow delayed rectifier potassium current (IKs), which is conducted by the KCNQ1/KCNE1 channel complex.[5] By activating IKs, this compound enhances cardiac repolarization, shortens the action potential duration (APD), and has been shown to rescue cellular models of LQTS.[5] These characteristics make this compound a valuable research tool for investigating the mechanisms of diLQTS and for testing potential therapeutic strategies aimed at augmenting the repolarization reserve.

This document provides detailed application notes and protocols for utilizing this compound in in vitro models of diLQTS.

Mechanism of Action

This compound stereospecifically binds to the KCNQ1 subunit of the IKs channel, leading to a modification of its gating properties. This results in an increased IKs current during the plateau phase of the cardiac action potential, which accelerates repolarization and shortens the APD. In the context of diLQTS, where IKr is often inhibited by a pharmacological agent, the enhancement of IKs by this compound can partially or fully compensate for the reduced repolarizing current, thereby normalizing the APD and reducing the propensity for early afterdepolarizations (EADs), which are cellular precursors to TdP.

Data Presentation

The following tables summarize the expected quantitative effects of IKr blockers and this compound on cardiac action potential duration (APD) in isolated ventricular myocytes. The data are representative values collated from multiple studies.

Table 1: Effect of IKr Blockers on Action Potential Duration (APD90) in Guinea Pig Ventricular Myocytes

| Compound | Concentration | Baseline APD90 (ms) | APD90 with Compound (ms) | % Prolongation |

| Dofetilide | 10 nM | 250 ± 20 | 350 ± 25 | ~40% |

| Dofetilide | 30 nM | 250 ± 20 | 425 ± 30 | ~70% |

| dl-Sotalol | 100 µM | 260 ± 15 | 330 ± 20 | ~27% |

Table 2: Effect of this compound (Right Enantiomer, ZS_1270B) on Action Potential Duration (APD90) in Guinea Pig Ventricular Myocytes

| Compound | Concentration | Baseline APD90 (ms) | APD90 with Compound (ms) | % Shortening |

| This compound | 1 µM | 255 ± 18 | 224 ± 15 | ~12% |

Table 3: Rescue Effect of this compound in a Dofetilide-Induced Long QT Model in Guinea Pig Ventricular Myocytes

| Condition | APD90 (ms) | Change from Baseline |

| Baseline | 250 ± 20 | - |

| Dofetilide (30 nM) | 425 ± 30 | +175 ms |

| Dofetilide (30 nM) + this compound (1 µM) | 310 ± 28 | +60 ms |

Experimental Protocols

Protocol 1: Induction of a Drug-Induced Long QT Syndrome Model in Isolated Ventricular Myocytes

This protocol describes the induction of an in vitro LQTS model using the IKr blocker dofetilide.

Materials:

-

Isolated ventricular myocytes (e.g., from guinea pig)

-

Tyrode's solution (composition in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH)

-

Dofetilide stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp setup with current-clamp configuration

-

Microscope and micromanipulators

Procedure:

-

Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution for at least 30 minutes before experimentation.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp recording in current-clamp mode.

-

Use a pipette solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.